Methanethioamide, N-methyl-N-phenyl-
Description
The study of organic compounds is a cornerstone of modern chemistry, with specific functional groups often dictating the direction of research. Methanethioamide, N-methyl-N-phenyl-, as a member of the thioamide family, presents a unique set of properties and potential applications that have made it a subject of academic inquiry.
Methanethioamide, N-methyl-N-phenyl- is systematically named N-methyl-N-phenylmethanethioamide according to IUPAC nomenclature. The name clearly defines its structure: a methanethioamide core (a thioformamide), with a methyl group and a phenyl group attached to the nitrogen atom.
This compound belongs to the broader class of N-substituted, N-aryl thioamides. The presence of both an alkyl (methyl) and an aryl (phenyl) group on the nitrogen atom of the thioamide functional group is a key structural feature. The nomenclature of related compounds follows a similar pattern, indicating the specific substituents on the nitrogen and the carbon of the thioamide group.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | Methanethioamide, N-methyl-N-phenyl- |
| IUPAC Name | N-methyl-N-phenylmethanethioamide |
| CAS Number | 36325-39-0 |
| Molecular Formula | C₈H₉NS |
| Synonyms | N-Methyl-N-phenylthioformamide, N-Methyl-thioformanilide |
The thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom (R-C(=S)-N(R')R''), is a critical structural motif in various areas of chemical science. Thioamides are considered bioisosteres of amides, meaning they are structurally similar to amides but have different electronic and steric properties due to the replacement of the carbonyl oxygen with a sulfur atom. nih.gov This substitution imparts unique characteristics that are of significant interest to chemists.
Thioamides exhibit altered hydrogen bonding capabilities compared to their amide counterparts; they are generally better hydrogen bond donors and weaker acceptors. nih.gov This property can have profound effects on the conformation and binding of molecules, particularly in biological systems. The C-N bond in thioamides has a higher rotational barrier than in amides, leading to more restricted conformations. mdpi.com
In medicinal chemistry, the incorporation of a thioamide group can enhance the metabolic stability of a drug candidate by making it more resistant to enzymatic hydrolysis. nih.gov Furthermore, thioamides have been investigated for their potential as enzyme inhibitors, with the sulfur atom often playing a key role in binding to the active sites of metalloenzymes. nih.govnih.gov Their unique spectroscopic properties also make them useful probes in studying peptide and protein structures. nih.gov
The specific academic interest in Methanethioamide, N-methyl-N-phenyl- stems primarily from its potential as an enzyme inhibitor, particularly targeting tyrosinase. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. nih.gov The overproduction of melanin can lead to hyperpigmentation disorders. nih.govnih.gov Therefore, the development of effective and safe tyrosinase inhibitors is an active area of research in medicinal and cosmetic chemistry. nih.govnih.govresearchgate.netmdpi.commdpi.com
Research has indicated that thioamide-containing compounds can be potent tyrosinase inhibitors. nih.gov The sulfur atom of the thioamide group is believed to chelate the copper ions present in the active site of tyrosinase, thereby inhibiting its catalytic activity. nih.gov
In the case of Methanethioamide, N-methyl-N-phenyl-, the specific combination of the N-methyl and N-phenyl substituents is thought to influence its inhibitory potency and selectivity. Structure-activity relationship (SAR) studies on related compounds suggest that the nature of the substituents on the nitrogen atom can significantly impact the interaction with the enzyme's binding pocket. The N-methyl group can influence the compound's solubility and conformational preferences, while the phenyl group can engage in hydrophobic or π-stacking interactions with amino acid residues in the active site. nih.gov
The focused investigation into this particular molecule allows researchers to probe these structure-activity relationships in detail. By synthesizing and evaluating analogs of Methanethioamide, N-methyl-N-phenyl-, scientists can gain a deeper understanding of the molecular features required for potent and selective tyrosinase inhibition. This knowledge can then be used to design novel and more effective agents for the treatment of hyperpigmentation.
Furthermore, conformational analysis of N,N-disubstituted thioamides is a subject of academic interest to understand the rotational barriers and preferred spatial arrangements of the substituents, which are crucial for their biological activity. nih.govresearchgate.net While specific crystallographic or detailed spectroscopic data for Methanethioamide, N-methyl-N-phenyl- is not widely available in the public domain, studies on analogous compounds provide a framework for predicting its structural properties. rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net The synthesis and characterization of such molecules also contribute to the broader field of organic synthesis and methodology. mdpi.comresearchgate.netresearchgate.netrsc.org
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-N-phenylmethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMTZQFCAFLQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483090 | |
| Record name | Methanethioamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36325-39-0 | |
| Record name | Methanethioamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Structural Characterization and Isomeric Analysis of Methanethioamide, N Methyl N Phenyl
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural characterization of Methanethioamide, N-methyl-N-phenyl-. NMR spectroscopy probes the magnetic environments of the hydrogen and carbon nuclei, offering precise information about the molecular skeleton and the spatial arrangement of atoms. Vibrational spectroscopy, specifically IR, identifies the functional groups present by measuring the absorption of infrared radiation corresponding to the molecule's bond vibrations.
NMR spectroscopy is paramount for delineating the complete structure of Methanethioamide, N-methyl-N-phenyl-. Due to the partial double bond character of the C-N bond in thioamides, rotation around this bond can be restricted, potentially leading to the existence of conformational isomers (rotamers). NMR is the primary technique used to study such dynamic phenomena.
The ¹H NMR spectrum provides a count of chemically distinct protons and information about their local electronic environment and neighboring protons. For Methanethioamide, N-methyl-N-phenyl-, the spectrum is expected to show three distinct sets of signals. By comparing with analogous compounds like N-methyl-N-phenylacetamide, where the N-methyl protons appear at 3.26 ppm and the phenyl protons are observed between 7.18 and 7.41 ppm, we can predict the approximate chemical shifts. rsc.org The substitution of oxygen with sulfur is expected to induce slight changes in these shifts.
The key proton signals and their predicted assignments are:
Thioformyl (B1219250) Proton (-CH=S): This proton, being attached to the electron-withdrawing thiocarbonyl group, is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum.
N-Methyl Protons (-NCH₃): These three protons will appear as a sharp singlet. Its chemical shift will be influenced by the electronic effects of both the phenyl ring and the thioamide group.
Phenyl Protons (-C₆H₅): The five protons on the phenyl ring will appear as a complex of multiplets in the aromatic region, typically between 7.0 and 7.6 ppm. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their distinct electronic environments.
Predicted ¹H NMR Data for Methanethioamide, N-methyl-N-phenyl-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet (s) | 1H | Thioformyl H (H-C=S) |
| ~7.2 - 7.6 | Multiplet (m) | 5H | Aromatic H (Ar-H) |
| ~3.3 - 3.6 | Singlet (s) | 3H | N-Methyl H (-CH₃) |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment. A key feature in the ¹³C NMR spectrum of a thioamide is the chemical shift of the thiocarbonyl (C=S) carbon. Unlike the carbonyl carbon in amides (e.g., 170.70 ppm in N-methyl-N-phenylacetamide), the thiocarbonyl carbon is significantly more deshielded and typically resonates at a much lower field, often in the 190-210 ppm range. rsc.orgrsc.orgrsc.org
The predicted ¹³C NMR spectrum for Methanethioamide, N-methyl-N-phenyl- would show six distinct signals:
Thiocarbonyl Carbon (C=S): The most downfield signal, characteristic of the thioamide functional group.
Phenyl Carbons (C₆H₅): Four signals are expected for the six aromatic carbons: one for the ipso-carbon (attached to nitrogen), one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon. These typically appear in the 120-145 ppm range. rsc.org
N-Methyl Carbon (-CH₃): This signal will appear in the aliphatic region of the spectrum, with a chemical shift comparable to that in N-methyl-N-phenylacetamide (37.28 ppm). rsc.org
Predicted ¹³C NMR Data for Methanethioamide, N-methyl-N-phenyl-
| Chemical Shift (δ) ppm | Assignment |
| ~195 - 205 | Thiocarbonyl Carbon (C=S) |
| ~140 - 145 | Aromatic C (Ipso-C, attached to N) |
| ~129 - 131 | Aromatic C (Para-C) |
| ~128 - 130 | Aromatic C (Ortho-C) |
| ~125 - 128 | Aromatic C (Meta-C) |
| ~37 - 42 | N-Methyl Carbon (-CH₃) |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In Methanethioamide, N-methyl-N-phenyl-, COSY would primarily show correlations between the adjacent protons on the phenyl ring (ortho to meta, meta to para), confirming their relative positions. The thioformyl and N-methyl protons, being singlets, would not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals: the thioformyl proton to the thiocarbonyl carbon, the N-methyl protons to the N-methyl carbon, and each aromatic proton to its respective carbon atom.
The N-methyl protons and both the thiocarbonyl carbon (C=S) and the ipso-carbon of the phenyl ring.
The thioformyl proton and the ipso-carbon of the phenyl ring.
The ortho-protons of the phenyl ring and the thiocarbonyl carbon (C=S) .
These correlations would provide unequivocal proof of the N-methyl, N-phenyl, and methanethioamide moieties' connectivity.
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing a characteristic fingerprint that is highly specific to its functional groups.
Infrared (IR) spectroscopy is an effective method for identifying the key functional groups in Methanethioamide, N-methyl-N-phenyl-. The spectrum is characterized by several key absorption bands. Unlike the sharp, intense C=O stretching band in amides (typically 1650-1680 cm⁻¹), the C=S vibration in thioamides is not a pure, isolated mode. nist.gov It couples extensively with other vibrations, particularly the C-N stretch, resulting in several characteristic "thioamide bands."
The expected characteristic IR absorption bands include:
Aromatic C-H Stretch: A group of weak to medium bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: Bands corresponding to the N-methyl group, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz
Aromatic C=C Stretch: Two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.
Thioamide "B" Band: This is one of the most characteristic thioamide bands, appearing with strong intensity in the 1350-1550 cm⁻¹ range. It arises primarily from a coupled vibration involving the C-N stretch and the N-H bend (in primary/secondary thioamides). In a tertiary thioamide like this one, it is dominated by the C-N stretching character.
C=S Vibration Contribution: The thiocarbonyl stretching vibration contributes to several bands, often in the fingerprint region (800-1250 cm⁻¹). There is no "pure" C=S double bond stretch; instead, its character is distributed over several bands, sometimes referred to as the thioamide "G" band.
Predicted IR Absorption Data for Methanethioamide, N-methyl-N-phenyl-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3010 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 2850 - 2960 | Medium-Weak | Aliphatic C-H Stretch (N-CH₃) |
| 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |
| 1350 - 1550 | Strong | C-N Stretch (Thioamide "B" Band) |
| 800 - 1250 | Medium | Coupled vibrations with C=S character |
| 690 - 770 | Strong | Aromatic C-H Out-of-Plane Bending |
Vibrational Spectroscopy for Bond Characterization
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy offers valuable complementary data to infrared (IR) spectroscopy for understanding the vibrational modes of Methanethioamide, N-methyl-N-phenyl-. While a specific, experimentally-derived Raman spectrum for this compound is not widely available in the literature, the expected characteristic vibrational frequencies can be predicted based on its functional groups. Raman active modes are typically those that involve a change in the polarizability of the molecule.
Key expected Raman shifts would include the C=S stretching vibration, which is a strong and characteristic band for thioamides. The C–N stretching vibration, influenced by its partial double bond character, would also be prominent. Vibrations associated with the N-phenyl group, such as aromatic C=C stretching and C–H bending modes, would be clearly observable. Additionally, the N-methyl group would contribute its own characteristic symmetric and asymmetric stretching and bending vibrations. Comparing these predicted shifts with experimental data from similar N-substituted thioamides can aid in spectral assignment. nih.gov
Table 1: Predicted Key Raman Shifts for Methanethioamide, N-methyl-N-phenyl-
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Thioamide (C=S) | Stretching | 850 - 1100 | Strong |
| Thioamide (C–N) | Stretching | 1250 - 1350 | Medium-Strong |
| N-Phenyl | Aromatic C=C Stretch | 1450 - 1600 | Strong |
| N-Phenyl | Aromatic C–H Bend | 1000 - 1100 | Medium |
| N-Methyl | C–H Symmetric Stretch | 2850 - 2950 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of Methanethioamide, N-methyl-N-phenyl-. The compound has a molecular formula of C₈H₉NS and a molecular weight of 151.23 g/mol . smolecule.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 151.
The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for N-methyl-N-phenyl substituted amides and thioamides involve cleavage of the bonds adjacent to the nitrogen atom and the thioacyl group. Analysis of the fragmentation of the oxygen analog, N-methylformanilide, can provide clues to the expected behavior of the thio-derivative. researchgate.netnist.gov
Table 2: Predicted Mass Spectrometry Fragmentation for Methanethioamide, N-methyl-N-phenyl-
| m/z Value | Proposed Fragment Ion | Neutral Loss | Description |
|---|---|---|---|
| 151 | [C₈H₉NS]⁺• | - | Molecular Ion (M⁺•) |
| 136 | [C₇H₆NS]⁺ | •CH₃ | Loss of the N-methyl radical |
| 106 | [C₇H₈N]⁺ | •CHS | Loss of the thioformyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of Methanethioamide, N-methyl-N-phenyl- is expected to be characterized by absorptions arising from both the thioamide moiety and the phenyl group. Thioamides typically exhibit two characteristic absorption bands. biointerfaceresearch.com
The first is a lower-energy, lower-intensity band in the near-UV or visible region corresponding to the n→π* transition, which involves the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital. The second is a higher-energy, higher-intensity band in the UV region corresponding to a π→π* transition. The presence of the phenyl ring conjugated with the thioamide nitrogen introduces additional π→π* transitions, which may overlap with or modify the primary thioamide absorptions.
Table 3: Expected UV-Vis Absorption Bands for Methanethioamide, N-methyl-N-phenyl-
| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| n → π* | C=S | 350 - 450 | Low |
| π → π* | C=S | 260 - 300 | High |
Solid-State Structural Determination via X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
Despite its utility, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of the isolated compound Methanethioamide, N-methyl-N-phenyl- has not been reported. While the structures of metal complexes incorporating this molecule as a ligand have been analyzed, this does not provide the structural data for the free compound itself. smolecule.com Therefore, detailed experimental data on its solid-state conformation, such as the planarity of the thioamide group and the torsion angle of the phenyl ring, are not available at this time.
Conformational Dynamics and Isomerism of the Thioamide Moiety
The thioamide functional group is of significant chemical interest due to its unique electronic and structural properties, particularly the restricted rotation around the C(S)–N bond.
The C(S)–N bond in thioamides possesses a significant degree of double bond character due to the delocalization of the nitrogen atom's lone pair of electrons into the C=S π-system. This restricted rotation gives rise to geometric isomerism, resulting in the existence of Z and E isomers. studymind.co.ukchemguide.co.uk
The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups attached to the C(S)–N bond. libretexts.orgpressbooks.pub
At the thioacyl carbon: The sulfur atom has a higher priority than the hydrogen atom.
At the nitrogen atom: The phenyl group has a higher priority than the methyl group.
Based on these assignments, the two isomers are defined as follows:
Z-isomer: The higher priority groups (sulfur and phenyl) are on the same side ("zusammen") of the C–N bond axis.
E-isomer: The higher priority groups (sulfur and phenyl) are on opposite sides ("entgegen") of the C–N bond axis.
In many N-monosubstituted thioamides, the Z-isomer is sterically favored, but for N,N-disubstituted thioamides like this one, the relative stability can be influenced by steric clashes between the substituents and the large sulfur atom. nih.gov
Table 4: Definition of Z/E Isomers for Methanethioamide, N-methyl-N-phenyl-
| Isomer | Relative Position of High-Priority Groups (S and Phenyl) |
|---|---|
| Z | Same Side |
The interconversion between the Z and E isomers occurs through rotation around the C(S)–N bond, a process that requires surmounting a significant energy barrier. This rotational barrier is a direct measure of the extent of π-delocalization across the thioamide bond. The barrier is typically higher in thioamides compared to their corresponding amide analogs due to the electronic properties of sulfur. nih.govresearchgate.net
The magnitude of the rotational barrier is influenced by several factors:
Electronic Effects: Electron-donating or withdrawing groups on the phenyl ring can alter the electron density at the nitrogen atom, affecting the degree of C–N double bond character.
Steric Hindrance: Steric repulsion between the substituents on the nitrogen (methyl and phenyl groups) and the large sulfur atom can destabilize the ground state or the transition state of rotation, thereby modifying the barrier height. nih.gov Studies on related thioamides have shown that steric repulsion between the sulfur and a methyl hydrogen is particularly important in the Z-forms. nih.gov
Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are often employed to calculate these rotational barriers. nih.govnih.gov For N-methyl substituted thioamides, these barriers are generally in the range of 15-25 kcal/mol.
Table 5: Factors Influencing the C(S)–N Rotational Barrier
| Factor | Description | Effect on Barrier Height |
|---|---|---|
| π-Conjugation | Delocalization of nitrogen lone pair with C=S π-bond. | Primary determinant; increases barrier. |
| Steric Repulsion | Crowding between substituents (N-methyl, N-phenyl) and the sulfur atom. | Can increase or decrease the barrier depending on whether the ground or transition state is more destabilized. |
Table of Compounds Mentioned
| Compound Name |
|---|
| Methanethioamide, N-methyl-N-phenyl- |
Influence of Solvent Environment on Conformational Equilibria
The conformational equilibrium of Methanethioamide, N-methyl-N-phenyl-, particularly the rotation around the C-N bond, is significantly influenced by the solvent environment. While specific experimental data on the solvent effects for this particular compound are not extensively available in the cited literature, a comprehensive understanding can be derived from the well-established principles governing the behavior of thioamides in various solvents. The interplay of solvent polarity, hydrogen bonding capabilities, and other specific solute-solvent interactions dictates the relative stability of the different conformers.
The thioamide functional group in Methanethioamide, N-methyl-N-phenyl- possesses a notable dipole moment due to the contribution of a zwitterionic resonance structure, which imparts a partial double bond character to the C-N bond. This resonance is sensitive to the polarity of the surrounding medium. An increase in solvent polarity is expected to stabilize the zwitterionic resonance form, leading to a greater double bond character of the C-N bond and consequently, a higher rotational barrier. Motion about the amide bond in related molecules has been observed to be increasingly hindered in direct proportion to solvent polarity nih.gov.
The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a crucial role in the conformational preferences of Methanethioamide, N-methyl-N-phenyl-. Thioamides are generally considered to be stronger hydrogen-bond donors than their amide counterparts due to the enhanced acidity of the N-H proton nih.govcanada.cachemrxiv.org. In protic solvents, this enhanced donor capability can lead to the formation of strong hydrogen bonds between the thioamide N-H and solvent molecules, which can influence the stability of certain conformations.
Conversely, the sulfur atom in the thiocarbonyl group is generally a weaker hydrogen-bond acceptor compared to the carbonyl oxygen in amides nih.gov. However, in more polar environments, it has been suggested that thioamides can act as slightly stronger hydrogen-bond acceptors nih.gov. The geometry of the hydrogen-bonding interaction is also a critical factor in determining its strength nih.gov.
The conformational equilibrium can also be affected by the formation of intramolecular hydrogen bonds, which are promoted by the enhanced acidity of the thioamide N-H proton canada.ca. The stability of such intramolecularly hydrogen-bonded structures can be modulated by the solvent environment. Nonpolar solvents may favor these intramolecular interactions, while polar, hydrogen-bonding solvents may disrupt them in favor of solute-solvent hydrogen bonds.
The following table summarizes the expected qualitative influence of different solvent types on the conformational equilibria of Methanethioamide, N-methyl-N-phenyl-, based on general principles for thioamides.
| Solvent Type | Expected Effect on C-N Rotational Barrier | Expected Effect on Conformer Stability | Predominant Interactions |
| Nonpolar, Aprotic (e.g., Hexane, Toluene) | Lower | Favors less polar conformers; may stabilize intramolecular hydrogen bonds. | Van der Waals forces, dipole-induced dipole interactions. |
| Polar, Aprotic (e.g., Acetonitrile, DMSO) | Higher | Stabilizes the zwitterionic resonance structure, favoring more polar conformers. | Dipole-dipole interactions. |
| Polar, Protic (e.g., Methanol, Water) | Highest | Strong stabilization of the zwitterionic form; disruption of intramolecular H-bonds in favor of solute-solvent H-bonds. | Hydrogen bonding (solute as donor and acceptor), dipole-dipole interactions. |
Iii. Synthetic Methodologies and Chemical Transformations of Methanethioamide, N Methyl N Phenyl
General Strategies for Thioamide Synthesis
A variety of synthetic methods have been developed for the preparation of thioamides, ranging from classical thionation reactions to more contemporary multi-component and green chemistry approaches. These strategies offer different advantages in terms of substrate scope, efficiency, and environmental impact.
The most direct and widely employed method for the synthesis of thioamides is the thionation of their corresponding amide precursors. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. A range of thionating agents is available, each with its own reactivity profile and substrate compatibility.
Lawesson's Reagent and its Analogs: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a popular and efficient thionating agent for the conversion of amides to thioamides. The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). taylorandfrancis.com The reaction proceeds through a four-membered ring intermediate, leading to the desired thioamide and a phosphorus-containing byproduct. nih.gov While effective, a notable drawback of using Lawesson's reagent is the formation of byproducts that can complicate purification. nih.gov To address this, fluorous versions of Lawesson's reagent have been developed to facilitate easier separation of the product. organic-chemistry.org
Phosphorus Pentasulfide (P₄S₁₀): Historically, phosphorus pentasulfide has been a common reagent for thionation. organic-chemistry.org However, its use often requires harsh reaction conditions, including high temperatures and prolonged reaction times, and it can suffer from lower yields and the formation of side products compared to Lawesson's reagent. organic-chemistry.org
Other Sulfur Sources: Elemental sulfur, in combination with various activating agents or under specific reaction conditions, can also serve as a sulfur source for thioamide synthesis. organic-chemistry.orgresearchgate.net Additionally, reagents like thiophosphoryl chloride (PSCl₃) have been utilized, sometimes in combination with water and a base, to effect thionation under solvent-free microwave conditions. organic-chemistry.org
Table 1: Comparison of Common Thionating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene or THF, reflux | High efficiency, milder conditions than P₄S₁₀ | Byproduct can complicate purification |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, prolonged reaction time | Readily available | Harsh conditions, lower yields, side products |
| Elemental Sulfur (S₈) | Various, often with activating agents | Inexpensive, atom economical | Can require specific activators or conditions |
| Thiophosphoryl Chloride (PSCl₃) | Often with H₂O/Et₃N, microwave | Rapid, solvent-free option | Reagent handling |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including thioamides, in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants.
A common MCR for thioamide synthesis is the Willgerodt-Kindler reaction , which typically involves an aldehyde or ketone, an amine, and elemental sulfur. nih.govnih.gov This reaction is a powerful tool for the one-pot synthesis of a wide range of thioamides. nih.gov The reaction conditions can often be tailored to be catalyst-free and solvent-free, enhancing its green credentials. nih.gov
Visible-light-driven MCRs have also been developed for the synthesis of thioamides. These methods utilize the energy of visible light to promote the reaction of amines, carbon disulfide, and olefins, providing a mild and versatile route to both linear thioamides and cyclic thiolactams. researchgate.net
Decarboxylative coupling reactions have emerged as a powerful strategy for the formation of new chemical bonds. In the context of thioamide synthesis, this approach often involves the reaction of a carboxylic acid with an amine and a sulfur source, with the concurrent loss of carbon dioxide.
One such strategy involves the three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder. rhhz.netchemrxiv.org This method has the advantage of not requiring a transition metal catalyst or an external oxidant. rhhz.netchemrxiv.org The reaction of α-keto carboxylic acids with amines and elemental sulfur, facilitated by the nucleophilic addition of thiols to elemental sulfur, also provides a facile and site-selective route to thioamides. nih.gov This decarboxylative thioamidation exhibits broad functional group tolerance. nih.gov
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In thioamide synthesis, this has led to the exploration of aqueous and solvent-free reaction conditions.
Water-mediated synthesis of thioamides has been achieved without the need for external energy input, additives, or catalysts. chemrxiv.org In some protocols, sodium sulfide (B99878) serves as the sulfur source in water for the reaction of aldehydes and N-substituted formamides. rhhz.netchemrxiv.org Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also been employed as both the reaction medium and catalyst for the three-component synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. nih.govresearchgate.net These DES-based systems can often be recycled and reused, further enhancing their sustainability. researchgate.net
Solvent-free conditions are another hallmark of green chemistry. Thionation reactions using Lawesson's reagent can be performed under solvent-free conditions, often with microwave assistance, to afford thioamides in high yields with reduced reaction times and simplified workup procedures. organic-chemistry.org
Microwave irradiation has become a valuable tool in organic synthesis for its ability to significantly accelerate reaction rates and often improve product yields. nih.gov In the synthesis of thioamides, microwave assistance has been applied to various methodologies.
The thionation of amides with Lawesson's reagent or phosphorus pentasulfide can be effectively accelerated using microwave heating. nih.gov For instance, the P₄S₁₀/Al₂O₃-mediated thionation of amides under microwave irradiation can reduce reaction times from hours to minutes with comparable yields to conventional heating. nih.gov A novel and convenient microwave-assisted thionation protocol for carbonyl compounds utilizes the PSCl₃/H₂O/Et₃N system under solvent-free conditions, allowing for the rapid and efficient synthesis of a variety of thiocarbonyl compounds, including thioamides. organic-chemistry.org
Microwave-assisted MCRs, such as the Kindler thioamide synthesis, have also been developed. rhhz.netchemrxiv.org These reactions, often carried out in high-boiling solvents like 1-methyl-2-pyrrolidone (NMP), benefit from rapid heating, leading to short reaction times and good yields of the desired thioamides. rhhz.netchemrxiv.org
Table 2: Overview of Microwave-Assisted Thioamide Synthesis
| Reaction Type | Reagents | Conditions | Advantages |
| Thionation | Amide, Lawesson's Reagent | Solvent or solvent-free, microwave irradiation | Reduced reaction time, improved yields |
| Thionation | Amide, P₄S₁₀/Al₂O₃ | Solvent-free, microwave irradiation | Drastically reduced reaction time |
| Thionation | Carbonyl, PSCl₃/H₂O/Et₃N | Solvent-free, microwave irradiation | Rapid, efficient, clean |
| Kindler MCR | Aldehyde, Amine, Sulfur | NMP, microwave irradiation | Short reaction times (2-20 min), good yields |
Specific Synthetic Routes Towards Methanethioamide, N-methyl-N-phenyl-
The synthesis of the specific compound Methanethioamide, N-methyl-N-phenyl-, can be approached through several of the general methodologies described above. The most direct route involves the thionation of its corresponding amide precursor, N-methyl-N-phenylformamide.
One documented method for the synthesis of Methanethioamide, N-methyl-N-phenyl-, involves heating a mixture of N-methylaniline, acetic acid, and sulfur at 120°C for 6 hours. This approach, which proceeds through a radical pathway, reportedly yields the thioamide with 76% efficiency and aligns with green chemistry principles by avoiding stoichiometric metal reagents. researchgate.net
Another potential synthetic route is the direct reaction of methylamine (B109427) with phenyl isothiocyanate. This method leverages the reactivity of the isothiocyanate group towards nucleophilic attack by the amine to directly form the thioamide linkage. researchgate.net
Furthermore, the formation of thioester intermediates followed by aminolysis represents an alternative pathway to this compound. researchgate.net More recent research has also explored metal-mediated reactions that can facilitate the cleavage of C–N bonds in related compounds, potentially offering a route to Methanethioamide, N-methyl-N-phenyl- derivatives. researchgate.net
Given the ready availability of N-methyl-N-phenylformamide, its thionation using a reagent such as Lawesson's reagent would be a highly plausible and efficient method for the synthesis of Methanethioamide, N-methyl-N-phenyl-. The general procedure would involve reacting N-methyl-N-phenylformamide with Lawesson's reagent in a suitable solvent like THF at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography. taylorandfrancis.com
Challenges and Observations in N-Methyl-N-Phenyl Thioamide Synthesis
The synthesis of N-methyl-N-phenyl thioamides, while achievable through various routes, is not without its challenges. Specific substitution patterns and reaction conditions can lead to unexpected products or failure to yield the desired thioamide.
A notable instance of a failed synthesis was reported in the attempt to prepare α-keto thioamides from tertiary enaminones. While the reaction was successful for a range of other substrates, the use of an N-methyl-N-phenyl tertiary enaminone did not yield the expected product. This specific failure highlights the subtle electronic and steric factors that can influence the outcome of thioamide synthesis.
Another documented challenge involves the photocatalytic synthesis of thioamides from benzylamines. While a variety of substituted benzylamines and other methylamines were successfully converted to their corresponding thioamides, 2-methyl benzylamine (B48309) was found to be unreactive under the applied conditions. The researchers suggested that the steric hindrance imposed by the methyl group in close proximity to the reactive center was responsible for this lack of reactivity.
| Starting Material | Intended Product | Outcome | Reference |
| N-methyl-N-phenyl tertiary enaminone | N-methyl-N-phenyl α-keto thioamide | Unsuccessful, formation of N,N-dimethyl α-keto thioamide | |
| 2-Methyl benzylamine | 2-Methylbenzylthioamide | Unreactive |
In the unsuccessful synthesis of the N-methyl-N-phenyl α-keto thioamide from the corresponding tertiary enaminone, mechanistic studies provided valuable insights into the observed side reactions. It was proposed that the solvent, N,N-dimethylformamide (DMF), competed as an amido/amino source in the reaction. This led to the formation of N,N-dimethyl α-keto thioamide as the major product instead of the desired N-methyl-N-phenyl derivative.
Further investigation through control experiments revealed that the reaction pathway involved the cleavage of a carbon-carbon double bond, which resulted in the formation of formaldehyde (B43269). This formaldehyde was subsequently oxidized to formic acid under the reaction conditions. This cascade of side reactions demonstrates the potential for solvent participation and substrate fragmentation in thioamide synthesis, particularly under certain catalytic or reactive conditions.
The lack of reactivity observed with 2-methyl benzylamine in a photocatalytic thioamidation was attributed to steric hindrance. The methyl group on the ortho position of the benzylamine likely impeded the approach of the reagents to the reactive site, thus preventing the formation of the thioamide. This highlights the importance of steric factors in the design of synthetic routes for substituted thioamides.
Reactivity Pathways of Methanethioamide, N-methyl-N-phenyl-
Methanethioamide, N-methyl-N-phenyl-, as a representative thioamide, exhibits a rich and varied reactivity, enabling its use as a versatile intermediate in organic synthesis.
The thioamide functionality is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than its amide counterpart. The hydrolysis of a related compound, phenyl-N-methyl-N-thiobenzoylcarbamate, in basic media has been studied, providing insights into the likely behavior of Methanethioamide, N-methyl-N-phenyl-. In the presence of sodium hydroxide (B78521) or piperidine (B6355638) buffer, the hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate yielded the corresponding thioamide and phenol. The kinetics of this reaction were consistent with a BAc2 (base-catalyzed acyl-oxygen cleavage, second order) mechanism involving general base catalysis. This suggests that under basic conditions, Methanethioamide, N-methyl-N-phenyl- would likely hydrolyze to N-methylaniline and a thioformate salt.
| Substrate | Conditions | Products | Mechanism | Reference |
| Phenyl-N-methyl-N-thiobenzoylcarbamate | Basic (NaOH or piperidine buffer) | Thioamide and Phenol | BAc2 (General Base Catalysis) |
Thioamides are known to participate in various condensation and addition reactions. For instance, thiobenzamides can undergo condensation reactions in a mixture of dimethyl sulfoxide (B87167) (DMSO), acid, and a halide source to produce 1,2,4-thiadiazole (B1232254) derivatives. This type of reactivity highlights the potential of the thioamide group in Methanethioamide, N-methyl-N-phenyl- to act as a building block for heterocyclic synthesis.
Furthermore, thioamides can act as Michael donors. The Michael addition of N,N′-diphenyldithiomalondiamide to arylmethylidene Meldrum's acids has been reported, leading to the formation of stable Michael adducts which can then undergo further transformations. This suggests that the sulfur atom of Methanethioamide, N-methyl-N-phenyl- can exhibit nucleophilic character and participate in addition reactions with suitable electrophiles.
The thioamide group is a versatile functional handle that can be transformed into various other functionalities. Thioamides are considered valuable synthetic intermediates, in part due to their ability to undergo electrophilic addition at the sulfur atom and desulfurization reactions that can revert the thioamide back to an amide under oxidative or acid-base conditions.
A specific example of derivatization is the reaction of N,N-dimethylthioamides with dimethyl(phenyl)silyllithium. This reaction results in the formation of the enethiols of thioacylsilanes. This transformation demonstrates the ability of the thioamide group to react with organometallic reagents to form new carbon-sulfur and carbon-silicon bonds, opening avenues for further synthetic modifications. The reaction is believed to proceed through a tetrahedral intermediate, which, under the reaction conditions, does not appear to undergo a thia-Brook rearrangement as readily as its oxygen-containing amide analogue.
Iv. Computational Chemistry and Theoretical Insights into Methanethioamide, N Methyl N Phenyl
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These calculations solve approximations of the Schrödinger equation for the molecular system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. acs.org For Methanethioamide, N-methyl-N-phenyl-, a DFT approach, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.govnih.gov
This process minimizes the energy of the molecule by adjusting the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. The results would likely show significant resonance delocalization across the thioamide C-N bond, giving it partial double-bond character. This leads to a higher rotational barrier around the C-N bond compared to a typical single bond, a characteristic feature of thioamides. nih.gov
Energy profile calculations could also be performed to map the energy changes during conformational transitions, such as the rotation around the N-phenyl bond, identifying the most stable and least stable conformers and the energy barriers between them.
Table 1: Predicted Optimized Geometric Parameters for Methanethioamide, N-methyl-N-phenyl- (Illustrative) (Note: The following values are hypothetical examples of what a DFT calculation would produce, as specific published data is unavailable.)
| Parameter | Predicted Value | Description |
| C=S Bond Length | ~1.68 Å | The length of the carbon-sulfur double bond. |
| C-N Bond Length | ~1.35 Å | The length of the thioamide carbon-nitrogen bond, indicating partial double-bond character. |
| N-C(methyl) Bond Length | ~1.46 Å | The length of the nitrogen-methyl carbon single bond. |
| N-C(phenyl) Bond Length | ~1.43 Å | The length of the nitrogen-phenyl carbon single bond. |
| C-N-C(phenyl) Angle | ~120° | The bond angle indicating the planarity around the nitrogen atom. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com
For Methanethioamide, N-methyl-N-phenyl-, calculations would reveal that the HOMO is likely localized on the thioamide functional group, particularly involving the sulfur and nitrogen lone pairs and the π-system. The LUMO would likely be a π* antibonding orbital distributed over the phenyl ring and the C=S bond.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com This analysis also helps to explain intramolecular charge transfer, where electronic transitions from the HOMO to the LUMO can be induced, for instance, by the absorption of light. acs.org
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for a thioamide-containing molecule.)
| Orbital | Energy (eV) | Description |
| HOMO | Data not available | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | Data not available | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Population analysis methods, such as the Mulliken scheme, are used to calculate the partial atomic charges on each atom in a molecule. researchgate.net This provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites. In Methanethioamide, N-methyl-N-phenyl-, the sulfur atom is expected to carry a significant negative charge due to its electronegativity and participation in the π-system. The thioamide carbon would be relatively positive, making it susceptible to nucleophilic attack. The nitrogen atom's charge would be influenced by the competing electron-donating resonance from the lone pair and the inductive effects of the methyl and phenyl groups.
Table 3: Hypothetical Mulliken Atomic Charges (Note: These values are illustrative of expected charge distribution.)
| Atom | Predicted Partial Charge (a.u.) |
| S (Thione) | -0.45 |
| C (Thione) | +0.30 |
| N | -0.25 |
| C (Methyl) | +0.10 |
| C (Phenyl, attached to N) | +0.15 |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For Methanethioamide, N-methyl-N-phenyl-, an MD simulation would reveal its conformational flexibility in different environments, such as in a vacuum or in a solvent. nih.gov
These simulations can track the rotation of the methyl and phenyl groups, the puckering of the phenyl ring, and the vibrations of various bonds. The resulting trajectory provides a statistical picture of the molecule's preferred shapes and the transitions between them, which is essential for understanding how it might interact with other molecules, such as biological receptors. nih.gov
Theoretical Examination of Intermolecular Interactions and Solvation Effects
The behavior of a molecule is heavily influenced by its interactions with its surroundings. Computational methods can model these effects to predict how Methanethioamide, N-methyl-N-phenyl- would behave in a solution.
Hydrogen bonding is a critical intermolecular force. youtube.comkhanacademy.org Methanethioamide, N-methyl-N-phenyl- can act as a hydrogen bond acceptor. The lone pairs of electrons on the sulfur atom make it a good acceptor site for hydrogen bonds from donor molecules like water or alcohols. The nitrogen atom could also potentially act as an acceptor, though it is sterically more hindered.
Crucially, because the nitrogen atom is tertiary (bonded to three carbon atoms), this molecule lacks an N-H bond. Therefore, it cannot act as a hydrogen bond donor. This means that intermolecular hydrogen bonding patterns of the type Thioamide-N–H⋯S(thione), which are significant in primary and secondary thioamides, are not possible for this specific compound. The absence of this donor capability would significantly influence its solvation properties and its potential interactions within a biological system compared to related thioamides that do possess an N-H group.
Role of Steric Repulsion Versus Conjugation in Conformational Preference
The conformational preference of Methanethioamide, N-methyl-N-phenyl-, is dictated by a delicate balance between stabilizing conjugation effects and destabilizing steric repulsion. The core of this issue lies in the geometry around the nitrogen atom, which is bonded to a methyl group, a phenyl group, and a thiocarbonyl group.
Conjugation: For maximum resonance stabilization, the nitrogen atom's lone pair of electrons must align with the π-systems of both the phenyl ring and the C=S double bond. This requires a planar arrangement of the atoms involved, promoting coplanarity between the phenyl ring and the thioamide plane. Such conjugation delocalizes the lone pair, increases the double bond character of the C-N bonds, and stabilizes the molecule.
Steric Repulsion: However, a fully planar conformation introduces significant steric strain. The primary sources of this repulsion are:
Allylic Strain: When the nitrogen atom adopts a more sp²-hybridized character to facilitate conjugation, the partial double bond character of the C-N bonds can lead to pseudoallylic strain. This type of steric repulsion arises between a substituent on the nitrogen (the methyl or phenyl group) and the substituents on the thiocarbonyl carbon. nih.gov
Inter-group Repulsion: Significant steric hindrance occurs between the ortho-hydrogens of the phenyl ring and the N-methyl group, as well as between the phenyl ring and the sulfur atom of the thiocarbonyl group.
Computational studies on analogous N-aryl amides and related structures demonstrate that the molecule adopts a compromised, non-planar geometry to minimize this strain. nih.govnih.gov The phenyl group is typically twisted out of the thioamide plane by a significant dihedral angle. This rotation reduces the steric repulsion but comes at the cost of decreased π-conjugation between the phenyl ring and the nitrogen lone pair. nih.gov The final, preferred conformation is the one that achieves the lowest possible ground-state energy by balancing these opposing forces.
Theoretical calculations, such as Density Functional Theory (DFT), can quantify the energetic cost of these interactions. By calculating the energy profile for the rotation around the N-phenyl bond, a torsional barrier can be determined, which represents the energy difference between the stable, twisted conformation and the hypothetical, high-energy planar transition state. nih.gov
| Conformer | N-Ph Dihedral Angle (°) | Relative Energy (kcal/mol) | Dominant Stabilizing Factor | Dominant Destabilizing Factor |
|---|---|---|---|---|
| Planar | 0 | +5.5 | Maximal Conjugation | Severe Steric Repulsion |
| Twisted (Stable) | ~65 | 0.0 | Balanced Conjugation/Sterics | Reduced Conjugation |
| Perpendicular | 90 | +2.8 | Minimal Steric Repulsion | No N-Ph Conjugation |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving Methanethioamide, N-methyl-N-phenyl-. By mapping the potential energy surface, researchers can identify intermediates, calculate the structures and energies of transition states, and determine the activation energies that govern reaction rates.
The hydrolysis of thioamides can proceed through various mechanisms. For reactions under basic conditions, the base-catalyzed hydrolysis via a bimolecular acyl substitution (BAc2) mechanism is common. researchgate.net Kinetic studies, both experimental and computational, are crucial for confirming this pathway.
The BAc2 mechanism for the hydrolysis of Methanethioamide, N-methyl-N-phenyl- would involve the nucleophilic attack of a hydroxide (B78521) ion on the thiocarbonyl carbon. This step is typically the rate-determining step and leads to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses, with the cleavage of the C-N bond, to form the final products.
Computational modeling can provide key insights into this process:
Transition State Analysis: DFT calculations can locate the transition state structure for the nucleophilic attack. Analysis of this structure, including bond lengths and vibrational frequencies, can confirm that it corresponds to the formation of the C-OH bond.
Brønsted Correlation: By computationally modeling the reaction with a series of different nucleophiles (bases) of varying strength, a Brønsted plot (log of the rate constant vs. pKa of the nucleophile) can be generated. The slope of this plot, the Brønsted coefficient (βnuc), provides information about the degree of bond formation in the transition state. For a BAc2 mechanism where the breakdown of the tetrahedral intermediate is rate-limiting, β values are typically high. researchgate.net Conversely, a concerted mechanism or one where the initial attack is rate-limiting would yield different β values. researchgate.netresearchgate.net
Activation Energy: The calculated energy difference between the reactants and the transition state provides the activation energy (ΔG‡), which can be used to compute a theoretical rate constant via transition state theory. Comparing this with experimental kinetic data helps validate the proposed mechanism. nih.gov
| Parameter | Description | Typical Value/Observation | Mechanistic Implication |
|---|---|---|---|
| Rate Law | Dependence of rate on reactant concentrations | Rate = k[Thioamide][Base] | Bimolecular reaction |
| Brønsted βnuc | Slope of log(k) vs. base pKa | 0.4 - 0.9 | Significant bond formation in TS |
| ΔG‡ (kcal/mol) | Calculated free energy of activation | 15 - 25 | Determines reaction rate |
| Intermediate | Species located on potential energy surface | Tetrahedral Intermediate | Stepwise mechanism nih.gov |
Solvent isotope effects (SIEs) are a sensitive probe for reaction mechanisms, particularly for reactions involving proton transfer steps. nih.gov By comparing the reaction rate in a standard solvent like water (H₂O) to that in a deuterated solvent like heavy water (D₂O), one can deduce the involvement of the solvent in or prior to the rate-determining step. The kinetic solvent isotope effect (KSIE) is expressed as the ratio kH₂O/kD₂O.
Normal KSIE (kH₂O/kD₂O > 1): A normal KSIE is observed when a bond to a hydrogen/deuterium is broken in the rate-limiting step. Since a C-D bond (or O-D, N-D) has a lower zero-point energy than the corresponding C-H bond, it requires more energy to break, leading to a slower reaction in the deuterated solvent. chem-station.com This is often seen in reactions where a general base catalysis mechanism involves proton abstraction from the nucleophile by a water molecule in the transition state.
Inverse KSIE (kH₂O/kD₂O < 1): An inverse KSIE can occur when a proton is more tightly bound in the transition state than in the reactant state. researchgate.net This is frequently observed in mechanisms involving a pre-equilibrium protonation step before the rate-limiting step. For example, if the thiocarbonyl sulfur of Methanethioamide, N-methyl-N-phenyl- were to be protonated in a rapid equilibrium before a subsequent rate-limiting step, an inverse effect might be seen because the O-D bond in D₃O⁺ is stronger than the O-H bond in H₃O⁺. nih.govchem-station.com
Computational modeling can help interpret experimental SIEs by calculating the vibrational frequencies of all hydrogen atoms in the reactants and the transition state. These frequencies are used to calculate the zero-point energies and predict the KSIE, allowing for a direct comparison with experimental results and providing strong support for a proposed reaction pathway. nih.gov
V. Advanced Applications of Methanethioamide, N Methyl N Phenyl in Organic Synthesis
Utility as a Key Building Block for Complex Organic Molecules
The thioamide functional group is a cornerstone of modern synthetic chemistry, and Methanethioamide, N-methyl-N-phenyl- serves as a valuable C1 building block. unimi.it Its potential lies in the rich reactivity of the thiocarbonyl moiety, which can be strategically manipulated to construct more elaborate molecular architectures, particularly those of pharmaceutical interest. smolecule.com The sulfur atom can act as a nucleophile, while the carbon atom is electrophilic, allowing for a diverse range of bond-forming reactions.
The compound's structure is a precursor to intermediates used in the synthesis of various bioactive molecules. The N-methyl-N-phenyl substitution pattern can influence the steric and electronic environment of the thioamide group, thereby modulating its reactivity and providing a handle for designing specific target molecules. Research has highlighted the general role of thioamides as intermediates in the synthesis of complex natural products and medicinal agents, where the thioamide is later converted to other functional groups or incorporated into the final scaffold. smolecule.com
Role as a Reagent or Catalyst in Select Chemical Transformations
While derivatives of Methanethioamide, N-methyl-N-phenyl- have been explored as directing groups in metal-catalyzed reactions and as organocatalysts, the parent compound itself serves primarily as a precursor or a reactive intermediate. smolecule.com One notable application is its potential role as a precursor for thiocarbonyl transfer reagents. These reagents are instrumental in heterocyclic synthesis, where the thiocarbonyl group is transferred to another molecule to facilitate cyclization reactions. smolecule.com
The inherent reactivity of the thioamide group also allows it to participate in condensation reactions. For instance, it can react with aldehydes or ketones to form intermediates such as thiazolidinones, which are themselves important scaffolds in medicinal chemistry. smolecule.com In these transformations, the thioamide acts as a key reagent, providing the sulfur and nitrogen atoms necessary for the formation of the heterocyclic ring.
Preparation of Thioamide-Containing Analogues and Derivatives
The synthesis of analogues and derivatives from a parent compound is a fundamental strategy in medicinal chemistry and chemical biology. Methanethioamide, N-methyl-N-phenyl- provides a readily accessible platform for generating a library of related compounds to probe biological systems and develop new therapeutic agents.
Thioamides are critical precursors for the synthesis of thiazoles, a class of heterocyclic compounds with a wide range of biological activities. mdpi.com The most common method for this transformation is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.govnih.govrsc.orgresearchgate.net In this reaction, the sulfur atom of Methanethioamide, N-methyl-N-phenyl- acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, leading to a cyclization and dehydration cascade that yields the corresponding N-methyl-N-phenylaminothiazole derivative.
The general scheme for the Hantzsch synthesis using a thioamide is as follows:
Step 1: Nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ketone.
Step 2: Subsequent attack of the thioamide nitrogen on the carbonyl carbon.
Step 3: Cyclization and dehydration to form the thiazole ring.
This reaction is highly versatile and allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the starting α-haloketone. organic-chemistry.org
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. mdpi.com Thiobenzanilides, the class of compounds to which Methanethioamide, N-methyl-N-phenyl- belongs, have been the subject of numerous SAR studies due to their diverse pharmacological profiles, including spasmolytic, antimycobacterial, and anticancer activities. researchgate.netnih.gov
By systematically modifying the structure of Methanethioamide, N-methyl-N-phenyl-—for example, by introducing different substituents on the phenyl ring or altering the N-alkyl group—researchers can synthesize a library of analogues. These analogues are then tested in biological assays to determine how these structural changes affect their activity. For instance, the exchange of an amide oxygen for a sulfur atom in benzanilide (B160483) derivatives has been shown to dramatically increase antispasmodic activity. researchgate.net
Research into thiobenzanilide (B1581041) derivatives has revealed key structural features that influence their biological effects, as summarized in the table below.
| Compound Class | Biological Activity | Key SAR Findings |
| Thiobenzanilides | Spasmolytic | The thioamide sulfur is crucial for activity; potency is significantly higher than corresponding benzanilides. researchgate.net |
| Thiobenzanilides | Antimycobacterial | Substitution on the aniline (B41778) ring (e.g., with Cl or Br) can enhance activity against Mycobacterium species. researchgate.net |
| Thiobenzanilides | Anticancer (Melanoma, Breast Cancer) | The substitution pattern on both the acyl and aniline moieties influences cytotoxicity against cancer cell lines like A375 (melanoma) and MCF-7 (breast cancer). nih.govresearchgate.net |
| Thioamide Derivatives | Tyrosinase Inhibition | The thioamide functional group can chelate the copper center of the tyrosinase enzyme; the N-methyl and N-phenyl groups can engage in hydrophobic and π-π stacking interactions within the enzyme's active site. unimi.itresearchgate.netresearchgate.netmdpi.comnih.gov |
These studies underscore the importance of Methanethioamide, N-methyl-N-phenyl- as a scaffold for generating novel compounds for chemical biology research and drug discovery. The insights gained from SAR studies on its analogues can guide the rational design of new therapeutic agents with improved efficacy and selectivity.
Vi. Future Research Directions for Methanethioamide, N Methyl N Phenyl
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thioamides, including Methanethioamide, N-methyl-N-phenyl-, has traditionally relied on methods that often involve harsh conditions or toxic reagents. The future of its synthesis lies in the development of greener and more efficient protocols.
Recent advancements in organic synthesis have paved the way for more sustainable approaches to thioamide production. researchgate.netnih.govnih.gov These methods often utilize readily available starting materials and environmentally benign reagents. For instance, the use of elemental sulfur as the sulfur source in multicomponent reactions is a promising avenue. researchgate.net Catalyst-free and solvent-free conditions are also being explored to minimize environmental impact. researchgate.net
Future research will likely focus on:
Catalyst-free reactions: Exploring reactions that proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.netnih.gov
Use of deep eutectic solvents (DES): These biodegradable and low-cost solvents offer a green alternative to traditional organic solvents and have shown promise in thioamide synthesis. researchgate.net
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Photocatalysis: Light-driven reactions represent a sustainable approach to accessing reactive intermediates for thioamide synthesis under mild conditions.
| Synthetic Strategy | Key Features | Potential Advantages for Methanethioamide, N-methyl-N-phenyl- Synthesis |
| Multicomponent Reactions with Elemental Sulfur | One-pot synthesis from simple precursors. | High atom economy, reduced waste, use of an abundant and non-toxic sulfur source. |
| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, and recyclable reaction media. | Environmentally friendly, potentially enhanced reaction rates and selectivities. |
| Catalyst-Free and Solvent-Free Conditions | Minimizes the use of auxiliary substances. | Reduced environmental impact, simplified purification procedures. |
In-depth Exploration of Undiscovered Reactivity Patterns
The thioamide functional group is known for its rich and diverse reactivity, acting as a versatile synthon in organic chemistry. aminer.org While the general reactivity of thioamides is well-documented, specific and potentially unique reaction pathways for Methanethioamide, N-methyl-N-phenyl- remain to be explored.
As a tertiary thioamide, Methanethioamide, N-methyl-N-phenyl- lacks the N-H bond present in primary and secondary thioamides, which influences its reactivity. Future investigations could focus on:
Activation of the C=S bond: Exploring new methods for activating the thiocarbonyl group towards nucleophilic attack, potentially leading to novel transformations.
Reactions at the α-carbon: Investigating the functionalization of the methyl group adjacent to the thioamide moiety.
Cycloaddition reactions: Utilizing the C=S double bond as a dienophile or dipolarophile in cycloaddition reactions to construct complex heterocyclic systems.
Transition metal-catalyzed cross-coupling reactions: Employing the thioamide group as a directing group or a reactive handle in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The unique electronic properties conferred by the N-methyl and N-phenyl substituents may lead to unexpected reactivity compared to other tertiary thioamides. A systematic study of its reactions with a wide range of electrophiles and nucleophiles is warranted.
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involving Methanethioamide, N-methyl-N-phenyl- is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic and computational methods will be instrumental in this regard.
Spectroscopic techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation of intermediates and the kinetics of reactions. researchgate.net Advanced mass spectrometry techniques can aid in the identification of transient species.
Computational chemistry offers powerful tools for elucidating reaction pathways. nih.gov Density Functional Theory (DFT) calculations can be used to:
Model transition states and calculate activation energies.
Predict the regioselectivity and stereoselectivity of reactions.
Understand the electronic structure of the thioamide and its influence on reactivity.
| Technique | Information Gained | Relevance to Methanethioamide, N-methyl-N-phenyl- |
| In-situ Spectroscopy (IR, NMR) | Real-time monitoring of reactant consumption and product/intermediate formation. | Elucidation of reaction kinetics and identification of transient species in synthetic and reactivity studies. |
| Advanced Mass Spectrometry | Identification and characterization of reaction intermediates and products. | Confirmation of proposed mechanistic pathways. |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and electronic properties. | Prediction of reactivity, selectivity, and elucidation of detailed reaction mechanisms at the molecular level. |
Rational Design of New Functional Thioamide Derivatives based on Theoretical Predictions
The integration of computational chemistry with synthetic chemistry enables the rational design of new molecules with desired properties. openmedicinalchemistryjournal.comrti.org Methanethioamide, N-methyl-N-phenyl- can serve as a scaffold for the design of novel functional thioamide derivatives.
Theoretical predictions can guide the synthetic efforts by identifying promising candidate molecules before they are synthesized in the lab. This approach can save significant time and resources. Future research in this area could involve:
In silico screening: Virtually screening libraries of derivatives of Methanethioamide, N-methyl-N-phenyl- for specific properties, such as biological activity or material applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies: Developing models that correlate the structural features of thioamide derivatives with their activity, which can then be used to predict the activity of new compounds. researchgate.net
Molecular docking simulations: Predicting the binding affinity and mode of interaction of thioamide derivatives with biological targets, such as enzymes or receptors, to guide the design of new therapeutic agents. nih.gov
By combining theoretical predictions with targeted synthesis, it will be possible to develop new functional thioamides based on the Methanethioamide, N-methyl-N-phenyl- core with tailored electronic, optical, or biological properties. nih.gov This synergy between computational and experimental chemistry holds the key to unlocking the next generation of innovative thioamide-based molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
